3-ethyl-2-hydrazino-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
3-ETHYL-2-HYDRAZINYL-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-HYDRAZINYL-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate pyrrole derivative with a hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-HYDRAZINYL-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyrimidine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-ETHYL-2-HYDRAZINYL-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-2-HYDRAZINYL-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one: Shares a similar core structure but lacks the ethyl and hydrazinyl groups.
4-hydroxy-2-quinolones: Another class of heterocyclic compounds with different biological activities.
Uniqueness
3-ETHYL-2-HYDRAZINYL-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H15N5O |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-ethyl-2-hydrazinyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N5O/c1-2-19-13(20)12-11(17-14(19)18-15)10(8-16-12)9-6-4-3-5-7-9/h3-8,16H,2,15H2,1H3,(H,17,18) |
InChI Key |
BPMANXTTWLTGLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1NN |
Origin of Product |
United States |
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